alpha-Chloro Imazamox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Chloro Imazamox is a derivative of Imazamox, a herbicide belonging to the imidazolinone family. It is primarily used for controlling a wide range of weeds in various crops. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro Imazamox involves several steps, starting with the preparation of the imidazolinone core. This is typically achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative. The chlorination step is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Chloro Imazamox undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Herbicidal Properties

Broad-Spectrum Weed Control

Alpha-Chloro Imazamox is primarily utilized as a herbicide in various crops, particularly in the Clearfield® production system, which includes imidazolinone-resistant (IMI-R) crops. It targets the enzyme acetohydroxyacid synthase (AHAS), crucial for amino acid synthesis in plants, leading to the inhibition of growth and eventual plant death. This selective action allows for effective weed management while minimizing harm to crops that have been genetically modified for resistance .

Crop Resistance Mechanisms

Genetic Resistance

The development of IMI-R crops has been a significant advancement in agricultural biotechnology. These crops possess mutations at the AHAS locus, rendering them resistant to this compound. Studies have shown that these resistant plants can detoxify imazamox through various metabolic pathways, including conjugation with glutathione and glycosylation, which facilitate the breakdown and removal of the herbicide from plant tissues .

Detoxification Studies

Research indicates that upon application of this compound, plants exhibit an increase in the activity of detoxifying enzymes such as glutathione S-transferases (GSTs). For instance, in IMI-R sunflower hybrids, GST activity significantly increased post-application, aiding in the detoxification process. The compound's content in treated plants decreased markedly over time, demonstrating an effective detoxification mechanism that allows for recovery and continued growth despite initial herbicide exposure .

Physiological Effects on Plants

Impact on Photosynthesis and Growth

While this compound is effective against weeds, it can also induce phytotoxic effects on non-resistant plants. Symptoms such as chlorosis and necrosis are observed shortly after application. However, studies have shown that IMI-R plants can recover from these effects within two weeks due to their enhanced detoxification capabilities . The physiological response includes modulation of photosynthetic performance, where energy is redirected towards protective mechanisms rather than growth during the initial phases of herbicide exposure .

Case Studies

| Study | Crop | Findings |

|---|---|---|

| Sala et al. (2012) | Sunflower | Documented the development of IMI-R hybrids and their resistance mechanisms against imazamox. |

| Balabanova et al. (2016) | Sunflower | Observed decreased chlorophyll content and growth inhibition at 7 days after treatment but noted recovery at 14 days due to GST activity. |

| Rojano-Delgado et al. (2015) | Wheat | Identified metabolites from imazamox degradation, highlighting glycosylation pathways involved in detoxification. |

Mecanismo De Acción

Alpha-Chloro Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By blocking AHAS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The compound is absorbed by roots and foliage and translocated to the growing points, where it exerts its inhibitory effects .

Comparación Con Compuestos Similares

Similar Compounds

Imazethapyr: Another imidazolinone herbicide with a similar mode of action.

Imazapic: Known for its use in controlling a broad spectrum of weeds.

Imazapyr: Effective against both annual and perennial weeds.

Uniqueness

Alpha-Chloro Imazamox is unique due to its specific substitution pattern, which enhances its selectivity and efficacy compared to other imidazolinone herbicides. Its chlorinated structure allows for better control over its reactivity and biological activity, making it a valuable compound in both research and agricultural applications .

Actividad Biológica

Introduction

Alpha-Chloro Imazamox is a derivative of imazamox, a chiral herbicide belonging to the imidazolinone class. It is primarily used for controlling a wide range of weeds in crops such as cereals and oilseeds. Understanding its biological activity is crucial for its effective application in agriculture and for assessing its environmental impact.

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound exhibits enantioselectivity, meaning that its two enantiomers may have different levels of herbicidal activity and efficacy .

Resistance Mechanisms

Resistance to imazamox, including this compound, has been documented in various weed biotypes. The primary mechanism involves mutations in the ALS gene, which reduce the binding affinity of the herbicide to its target site. For example, a Ser653Asn mutation was identified in resistant biotypes, requiring significantly higher concentrations of the herbicide to achieve the same level of enzyme inhibition as susceptible biotypes .

Table 1: ALS Inhibition Concentrations

| Biotype | I50 (µM) | Resistance Factor (RF) |

|---|---|---|

| Susceptible (S) | 33.7 | 1 |

| Resistant (R) | 538.4 | 16 |

This table illustrates the dramatic difference in sensitivity between susceptible and resistant biotypes, highlighting the challenges in managing resistant weed populations.

Biological Activity Studies

Research has shown that this compound exhibits significant phytotoxicity across various soil types and conditions. A study conducted on four different soils in Central Italy assessed its biological activity and persistence. The results indicated that this compound remained active for extended periods, effectively controlling weed populations while also demonstrating variable degradation rates depending on soil composition .

Case Study: Phytotoxicity Duration

In a controlled experiment, the duration of phytotoxicity was monitored after application of this compound. The findings revealed that:

- Initial Effects : Significant inhibition of photosynthesis and growth was observed within the first week.

- Recovery : Plants exhibited recovery signs after two weeks, indicating potential detoxification mechanisms at play .

Interaction with Biostimulants

Recent studies have explored the interaction between this compound and biostimulants like Terra-Sorb®. These studies demonstrated that combining biostimulants with imazamox can mitigate some phytotoxic effects by enhancing plant growth and increasing ALS activity. This suggests that biostimulants may play a role in improving crop tolerance to herbicides .

Table 2: Effects of Biostimulant Application

| Treatment | ALS Activity (nmol acetoin mg⁻¹ protein h⁻¹) | Growth Response |

|---|---|---|

| Imazamox Alone | Low (213.4 ± 17.2) | Stunted Growth |

| Imazamox + Terra-Sorb® | High (increased) | Improved Growth |

Propiedades

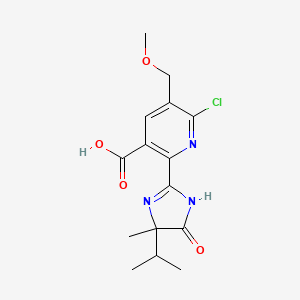

IUPAC Name |

6-chloro-5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-7(2)15(3)14(22)18-12(19-15)10-9(13(20)21)5-8(6-23-4)11(16)17-10/h5,7H,6H2,1-4H3,(H,20,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEJPVFVMUHVDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C(=N2)Cl)COC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.